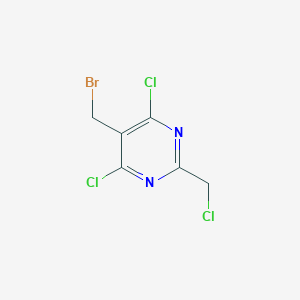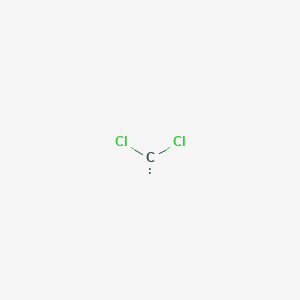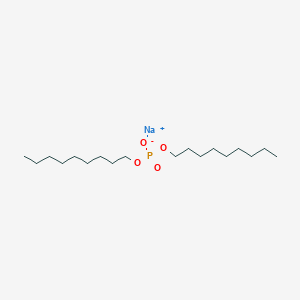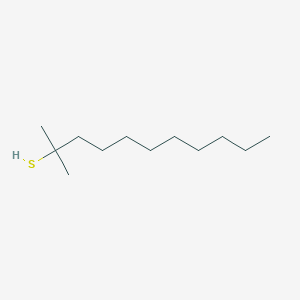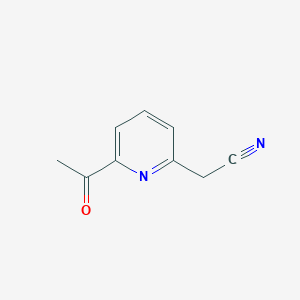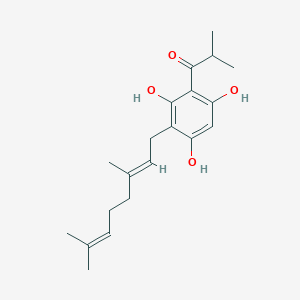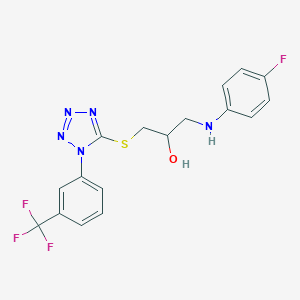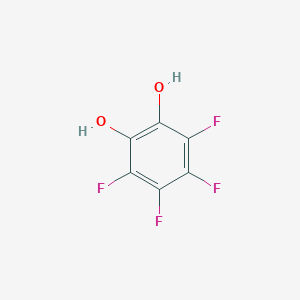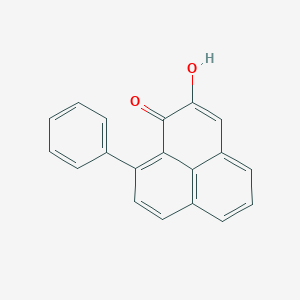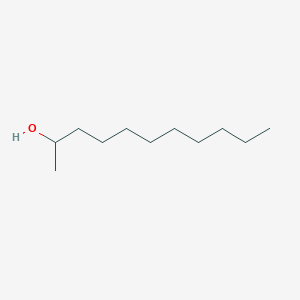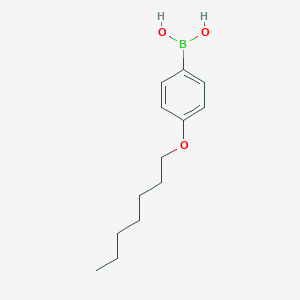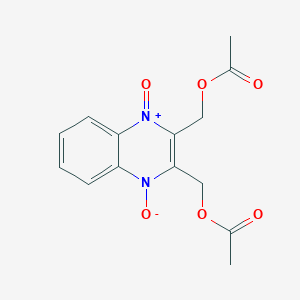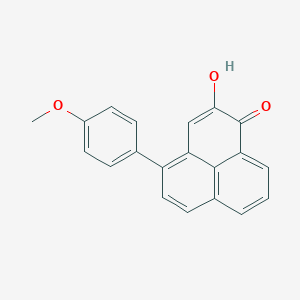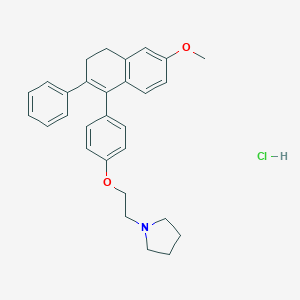![molecular formula C21H24N2O3 B158274 methyl (2S)-2-[(3S)-3-benzyl-2-oxopiperazin-1-yl]-3-phenylpropanoate CAS No. 135884-98-9](/img/structure/B158274.png)
methyl (2S)-2-[(3S)-3-benzyl-2-oxopiperazin-1-yl]-3-phenylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2S)-2-[(3S)-3-benzyl-2-oxopiperazin-1-yl]-3-phenylpropanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a piperazine derivative that has been synthesized through a multi-step process.
作用機序
The mechanism of action of methyl (methyl (2S)-2-[(3S)-3-benzyl-2-oxopiperazin-1-yl]-3-phenylpropanoate)-2-[(3S)-3-benzyl-2-oxopiperazin-1-yl]-3-phenylpropanoate is not fully understood. However, it has been suggested that it may work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and inflammation. It may also work by modulating certain signaling pathways that are involved in neuronal survival.
生化学的および生理学的効果
Methyl (methyl (2S)-2-[(3S)-3-benzyl-2-oxopiperazin-1-yl]-3-phenylpropanoate)-2-[(3S)-3-benzyl-2-oxopiperazin-1-yl]-3-phenylpropanoate has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth, such as matrix metalloproteinases and urokinase-type plasminogen activator. It has also been found to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6. Additionally, it has been shown to protect neurons from damage by reducing oxidative stress and modulating certain signaling pathways.
実験室実験の利点と制限
One of the advantages of using methyl (methyl (2S)-2-[(3S)-3-benzyl-2-oxopiperazin-1-yl]-3-phenylpropanoate)-2-[(3S)-3-benzyl-2-oxopiperazin-1-yl]-3-phenylpropanoate in lab experiments is its potential as a novel therapeutic agent. It has shown promising results in various studies, and further research may lead to the development of new treatments for cancer, inflammation, and neurodegenerative diseases. However, one of the limitations of using this compound in lab experiments is its low yield of synthesis, which may make it difficult to obtain large quantities for further studies.
将来の方向性
There are several future directions that could be explored in the study of methyl (methyl (2S)-2-[(3S)-3-benzyl-2-oxopiperazin-1-yl]-3-phenylpropanoate)-2-[(3S)-3-benzyl-2-oxopiperazin-1-yl]-3-phenylpropanoate. One possible direction is to investigate its potential as a therapeutic agent for other diseases, such as cardiovascular disease and diabetes. Another direction is to explore its mechanism of action in more detail, in order to better understand how it works and how it could be optimized for therapeutic use. Additionally, further studies could be conducted to improve the synthesis method and increase the yield of the compound, in order to make it more readily available for further research.
合成法
The synthesis of methyl (methyl (2S)-2-[(3S)-3-benzyl-2-oxopiperazin-1-yl]-3-phenylpropanoate)-2-[(3S)-3-benzyl-2-oxopiperazin-1-yl]-3-phenylpropanoate involves a multi-step process that includes the reaction of 3-benzyl-2-oxopiperazine with L-alanine methyl ester hydrochloride in the presence of a base, followed by the reaction with phenylacetic acid and a coupling agent. The final product is obtained by purification through column chromatography. The overall yield of the synthesis is approximately 25%.
科学的研究の応用
Methyl (methyl (2S)-2-[(3S)-3-benzyl-2-oxopiperazin-1-yl]-3-phenylpropanoate)-2-[(3S)-3-benzyl-2-oxopiperazin-1-yl]-3-phenylpropanoate has shown potential applications in various fields of scientific research. It has been studied for its anticancer properties, as it has been found to inhibit the growth of cancer cells in vitro. It has also been investigated for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Additionally, it has been studied for its potential as a neuroprotective agent, as it has been found to protect neurons from damage in vitro.
特性
CAS番号 |
135884-98-9 |
|---|---|
製品名 |
methyl (2S)-2-[(3S)-3-benzyl-2-oxopiperazin-1-yl]-3-phenylpropanoate |
分子式 |
C21H24N2O3 |
分子量 |
352.4 g/mol |
IUPAC名 |
methyl (2S)-2-[(3S)-3-benzyl-2-oxopiperazin-1-yl]-3-phenylpropanoate |
InChI |
InChI=1S/C21H24N2O3/c1-26-21(25)19(15-17-10-6-3-7-11-17)23-13-12-22-18(20(23)24)14-16-8-4-2-5-9-16/h2-11,18-19,22H,12-15H2,1H3/t18-,19-/m0/s1 |
InChIキー |
ASHDRQJEJVMZJK-OALUTQOASA-N |
異性体SMILES |
COC(=O)[C@H](CC1=CC=CC=C1)N2CCN[C@H](C2=O)CC3=CC=CC=C3 |
SMILES |
COC(=O)C(CC1=CC=CC=C1)N2CCNC(C2=O)CC3=CC=CC=C3 |
正規SMILES |
COC(=O)C(CC1=CC=CC=C1)N2CCNC(C2=O)CC3=CC=CC=C3 |
同義語 |
EFF-OCH3 methyl 3-phenyl-3-(2'-oxo-3'-benzyl-1'-piperazinyl)propionate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



